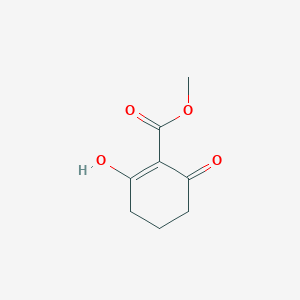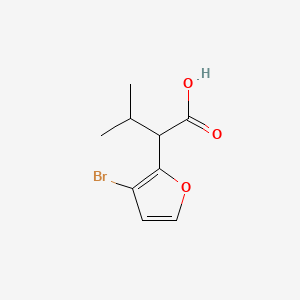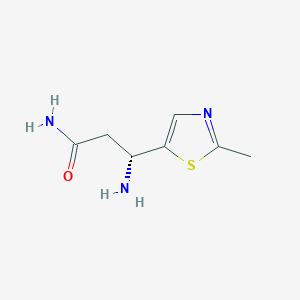
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- is a heterocyclic organic compound that features a benzoxazolone core with an amino group at the 6th position and an isopropyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with isopropyl isocyanate, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like vanadium pentoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazolones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Benzoxazolone, 6-amino-3-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
2(3H)-Benzoxazolone, 6-amino-3-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.
2(3H)-Benzoxazolone, 6-amino-3-phenyl-: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group at the 3rd position of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
6-amino-3-propan-2-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6(2)12-8-4-3-7(11)5-9(8)14-10(12)13/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
CPTMCHKHHPBEIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=C(C=C2)N)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13305664.png)








![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)


![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
